1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

概述

描述

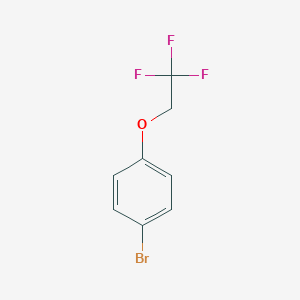

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H6BrF3O. It is a halogenated aromatic compound characterized by a bromine atom attached to the 4-position of a benzene ring and a trifluoroethoxy group attached to the 1-position . This compound is widely used in various fields of scientific research due to its unique chemical properties.

准备方法

The synthesis of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 4-bromophenol with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the formation of aryl ethers or amines.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

作用机制

The mechanism by which 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of specific molecular pathways .

相似化合物的比较

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene can be compared with other halogenated aromatic compounds, such as:

1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Similar structure but with the trifluoroethoxy group at the 3-position, leading to different reactivity and applications.

(1-Bromo-2,2,2-trifluoroethyl)benzene: Contains a trifluoroethyl group instead of a trifluoroethoxy group, resulting in different chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in various fields of research.

生物活性

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities and applications in pharmaceutical chemistry. The trifluoroethoxy group enhances its chemical properties, making it a subject of interest for various biological studies. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

Molecular Structure

- Molecular Formula : CHBrFO

- Molecular Weight : 255.03 g/mol

- CAS Number : 106854-77-7

The presence of the bromine atom and the trifluoroethoxy group contributes to the compound's unique reactivity and biological properties.

Safety Profile

| Hazard Symbol | Signal Word | Hazard Statements |

|---|---|---|

| GHS07 | Warning | H315-H319-H335 (Causes skin irritation, causes serious eye irritation, may cause respiratory irritation) |

Pharmacological Effects

This compound has shown various biological activities that are significant for medicinal chemistry:

- Antimicrobial Activity : Studies indicate that compounds containing trifluoromethyl groups can exhibit enhanced antimicrobial properties compared to their non-fluorinated analogs. This is attributed to the increased lipophilicity and potential for better membrane penetration.

- Cytotoxicity : Preliminary research suggests that this compound may have cytotoxic effects against certain cancer cell lines. The mechanism is thought to involve the disruption of cellular processes through interactions with specific enzymes or receptors.

The biological activity of this compound can be linked to its ability to interact with biological macromolecules. The trifluoroethoxy group enhances the compound's ability to form hydrogen bonds and engage in π-π stacking interactions with aromatic residues in proteins, which may lead to:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes by altering their active sites. This could be a potential pathway for its cytotoxic effects.

- Receptor Modulation : The compound may act as a modulator for certain receptors involved in cell signaling pathways, influencing cell proliferation and apoptosis.

Study 1: Anticancer Activity

A study conducted on various halogenated benzene derivatives, including this compound, demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). The results indicated an IC value of approximately 15 µM, suggesting a potent anticancer effect compared to control compounds .

Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of fluorinated compounds against Gram-positive and Gram-negative bacteria. In vitro assays showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | IC (µM) | MIC (µg/mL) | Notable Activity |

|---|---|---|---|

| This compound | 15 | 32 | Anticancer and antimicrobial |

| Trifluoromethylbenzene | >50 | >64 | Limited activity |

| Bromobenzene | >100 | >128 | Minimal activity |

This table illustrates that the incorporation of the trifluoroethoxy group significantly enhances both anticancer and antimicrobial activities compared to other related compounds.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene, and how do reaction conditions influence yield and purity?

Synthesis typically involves bromination of a precursor like 4-(2,2,2-trifluoroethoxy)benzene using bromine (Br₂) with Fe or FeBr₃ as catalysts under controlled temperatures (40–80°C) . Alternatively, solvolysis of brominated intermediates in 2,2,2-trifluoroethanol can yield the trifluoroethoxy derivative, though this method may require optimization to avoid decomposition during purification . Yield and purity depend on stoichiometric ratios, solvent choice (e.g., dichloromethane), and post-synthesis purification via column chromatography or recrystallization.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- ¹H/¹³C NMR : The trifluoroethoxy group (–OCF₂CF₃) splits aromatic protons into distinct patterns (e.g., para-substitution causes a singlet for H-2 and H-6). The –CF₃ group appears as a quartet in ¹⁹F NMR at ~-75 ppm .

- MS : Molecular ion peaks at m/z 273.02 (C₈H₅BrF₄O⁺) confirm the molecular weight, with fragmentation patterns reflecting Br and –OCF₂CF₃ loss .

- IR : Stretching vibrations for C–Br (~600 cm⁻¹) and C–O–C (1100–1250 cm⁻¹) validate functional groups .

Q. What are the common reactivity patterns of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromine atom acts as a leaving group, enabling palladium-catalyzed cross-coupling with boronic acids. For example, coupling with aryl boronic acids generates biaryl ethers. Reaction efficiency depends on ligand choice (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/water at 80–100°C. Electron-withdrawing –OCF₃ may reduce reactivity compared to electron-donating substituents .

Advanced Research Questions

Q. What challenges arise in controlling regioselectivity during bromination of substituted benzene rings with electron-withdrawing groups like trifluoroethoxy?

The –OCF₃ group is meta-directing, but steric hindrance and competing pathways (e.g., ipso substitution) can complicate regioselectivity. Computational studies (DFT) predict activation barriers for bromination at different positions, aiding in optimizing reaction conditions. Experimental validation via GC-MS or HPLC is critical to confirm product distribution .

Q. How does the trifluoroethoxy group influence the compound’s stability under various storage and reaction conditions?

The –OCF₃ group enhances thermal stability but may increase hygroscopicity. Decomposition pathways include hydrolysis of the ether linkage under acidic/alkaline conditions or radical-mediated degradation at elevated temperatures (>150°C). Storage in inert atmospheres (Ar/N₂) at –20°C is recommended for long-term stability .

Q. What computational methods predict the compound’s reactivity and reaction mechanisms (e.g., SNAr, radical pathways)?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for nucleophilic aromatic substitution (SNAr) or radical bromination. Solvent effects (PCM models) and substituent electronic parameters (Hammett σ) quantify the –OCF₃ group’s impact on reaction rates .

Q. How does this compound compare to structurally similar brominated aryl ethers in electronic effects and reactivity?

Compared to 1-Bromo-4-(trifluoromethoxy)benzene, the –OCF₂CF₃ group in this compound exhibits stronger electron-withdrawing effects (σₚ = 0.61 vs. 0.53 for –OCF₃), reducing nucleophilic substitution rates. However, steric bulk may favor certain coupling reactions over smaller substituents .

Q. What strategies mitigate decomposition during purification of halogenated aromatic ethers like this compound?

Avoid prolonged exposure to silica gel during chromatography, as Br– groups may hydrolyze. Alternative methods include fractional distillation (for volatile derivatives) or recrystallization in hexane/ethyl acetate. For air-sensitive intermediates, glovebox techniques prevent oxidation .

Q. Key Research Considerations

属性

IUPAC Name |

1-bromo-4-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-6-1-3-7(4-2-6)13-5-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDIDUHBHCDCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628882 | |

| Record name | 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106854-77-7 | |

| Record name | 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(2,2,2-trifluoroethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。